molecular formula C18H16O3 B11848001 4H-1-Benzopyran-4-one, 2-(3-methoxyphenyl)-6,8-dimethyl- CAS No. 88952-90-3

4H-1-Benzopyran-4-one, 2-(3-methoxyphenyl)-6,8-dimethyl-

Katalognummer: B11848001
CAS-Nummer: 88952-90-3
Molekulargewicht: 280.3 g/mol
InChI-Schlüssel: ZLOJNUZBOLYPCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1-Benzopyran-4-one, 2-(3-methoxyphenyl)-6,8-dimethyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzopyran core with specific substitutions that may influence its chemical behavior and biological activity.

Vorbereitungsmethoden

The synthesis of 4H-1-Benzopyran-4-one, 2-(3-methoxyphenyl)-6,8-dimethyl- can be achieved through various synthetic routes. One common method involves the condensation of appropriate substituted phenols with β-ketoesters under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate chalcone, which then undergoes cyclization to form the benzopyran core. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Analyse Chemischer Reaktionen

4H-1-Benzopyran-4-one, 2-(3-methoxyphenyl)-6,8-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s biological activity is of interest for studying enzyme interactions and cellular processes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(3-methoxyphenyl)-6,8-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

4H-1-Benzopyran-4-one, 2-(3-methoxyphenyl)-6,8-dimethyl- can be compared with other benzopyran derivatives, such as:

    4H-1-Benzopyran-4-one, 2-methyl-: This compound has a similar core structure but with different substitutions, leading to variations in its chemical and biological properties.

    4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-:

    4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: The presence of a hydroxy group can influence its solubility and interaction with biological targets.

The uniqueness of 4H-1-Benzopyran-4-one, 2-(3-methoxyphenyl)-6,8-dimethyl- lies in its specific substitution pattern, which can impart distinct chemical and biological characteristics.

Eigenschaften

CAS-Nummer

88952-90-3

Molekularformel

C18H16O3

Molekulargewicht

280.3 g/mol

IUPAC-Name

2-(3-methoxyphenyl)-6,8-dimethylchromen-4-one

InChI

InChI=1S/C18H16O3/c1-11-7-12(2)18-15(8-11)16(19)10-17(21-18)13-5-4-6-14(9-13)20-3/h4-10H,1-3H3

InChI-Schlüssel

ZLOJNUZBOLYPCD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.